molecular formula C11H16ClNO2 B2855651 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol CAS No. 1803592-18-8

3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol

Cat. No.: B2855651
CAS No.: 1803592-18-8
M. Wt: 229.7
InChI Key: UNLHDICTMWXFDF-UHFFFAOYSA-N
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Description

3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol is a synthetic alkaloid derivative featuring a propane-1,2-diol backbone substituted with a 4-chloro-3-methylbenzylamino group. Notably, discrepancies exist in reported molecular formulas: cites C₆H₇BO₃ (137.93 g/mol), which conflicts with structurally similar compounds (e.g., C₁₀H₁₄ClNO₂ for (R)-3-((4-Chlorobenzyl)amino)propane-1,2-diol in ). This inconsistency suggests possible misreporting in , as boron (B) is atypical in this structural class. Based on analogous compounds, the plausible molecular formula is C₁₂H₁₇ClNO₂, aligning with the substitution pattern of a chloro-methylphenyl group attached to the diol-amine scaffold .

Properties

IUPAC Name

3-[(4-chloro-3-methylphenyl)methylamino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-8-4-9(2-3-11(8)12)5-13-6-10(15)7-14/h2-4,10,13-15H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLHDICTMWXFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylbenzyl chloride and 3-aminopropane-1,2-diol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chloro-3-methylbenzyl chloride is reacted with 3-aminopropane-1,2-diol under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Substituent Yield (%) Melting Point (°C) Key Applications/Findings Source
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol C₁₂H₁₇ClNO₂ (inferred) 4-Chloro-3-methylbenzylamino N/A N/A Potential antitumor activity (inferred)
(R)-3-((4-Chlorobenzyl)amino)propane-1,2-diol (9d) C₁₀H₁₄ClNO₂ 4-Chlorobenzylamino 21.6 79.9–80.7 Antitumor alkaloid candidate
(R)-3-((3-Chloro-4-fluorobenzyl)amino)propane-1,2-diol (9e) C₁₀H₁₃ClFNO₂ 3-Chloro-4-fluorobenzylamino N/A N/A Antitumor activity (preliminary)
3-(4-Chloro-3-methylphenoxy)propane-1,2-diol C₁₀H₁₃ClO₃ 4-Chloro-3-methylphenoxy N/A 386.7 High thermal stability
Levodropropizine (S(-)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol) C₁₃H₂₀N₂O₂ 4-Phenylpiperazinyl N/A N/A Antitussive (80% efficacy in clinical trials)
Chlorphenesin (3-(p-chlorophenoxy)-propane-1,2-diol) C₉H₁₁ClO₃ p-Chlorophenoxy N/A N/A Cosmetic preservative, muscle relaxant
3-(Pyridin-4-ylmethyl)amino)propane-1,2-diol (6h) C₉H₁₄N₂O₂ Pyridin-4-ylmethylamino 22.9 N/A (oil) Alkaloid intermediate

Structural and Functional Insights

  • Substituent Effects on Physical Properties: Amino-substituted derivatives (e.g., 9d) exhibit lower melting points (~80°C) compared to phenoxy-substituted analogs (e.g., 386.7°C for 3-(4-chloro-3-methylphenoxy)propane-1,2-diol) due to reduced hydrogen bonding in amine derivatives . Bulky aromatic groups (e.g., naphthyl in ) enhance enantioselectivity during resolution (ee >99%), suggesting steric hindrance influences chiral separation .
  • Levodropropizine’s antitussive efficacy (80% reduction in cough frequency) highlights the pharmacological versatility of propane-1,2-diol derivatives when paired with piperazinyl groups .
  • Synthetic Yields: Amino derivatives (e.g., 9d: 21.6%, 6h: 22.9%) generally have lower yields than phenoxy-based diols (e.g., 34.6% for nitrophenyl-furan derivative 6i), likely due to challenges in amine coupling reactions .

Key Discrepancies and Limitations

  • ’s molecular formula (C₆H₇BO₃ ) conflicts with analogous compounds, suggesting possible mislabeling or contamination. Further validation is required.
  • Pharmacological data for the target compound are absent; inferences are drawn from structurally related molecules.

Biological Activity

3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol, also known as CMPD 101, is a compound that has garnered attention in biological research due to its structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-[(4-chloro-3-methylphenyl)methylamino]propane-1,2-diol
  • Molecular Formula : C11H16ClNO2
  • Molecular Weight : 229.7 g/mol
  • CAS Number : 1803592-18-8

The biological activity of CMPD 101 primarily involves its interaction with the Wnt signaling pathway, which plays a crucial role in various cellular processes including cell proliferation and differentiation. Dysregulation of this pathway is linked to several diseases, including cancer and neurodegenerative disorders. CMPD 101 acts as an inhibitor of this pathway, potentially offering therapeutic benefits in conditions characterized by aberrant Wnt signaling.

Antimicrobial Properties

CMPD 101 has been investigated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, demonstrating its potency in inhibiting bacterial growth .

Anticancer Potential

Research has shown that CMPD 101 can induce apoptosis in cancer cell lines through modulation of the Wnt signaling pathway. By inhibiting this pathway, the compound may reduce cell proliferation and promote programmed cell death in tumor cells, making it a candidate for further development as an anticancer agent.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antibacterial activityCMPD 101 showed significant inhibition against S. aureus with MIC values as low as 0.0039 mg/mL .
Study 2Investigate anticancer effectsIn vitro studies indicated that CMPD 101 effectively induces apoptosis in breast cancer cells through Wnt pathway inhibition.
Study 3Assess safety and toxicityToxicity studies revealed no significant adverse effects on cardiovascular or central nervous systems upon repeated administration .

Toxicity and Safety

Toxicological assessments have indicated that CMPD 101 exhibits a favorable safety profile in preclinical models. Studies evaluating repeated doses have shown no significant adverse effects on major organ systems, suggesting its potential for therapeutic use .

Applications in Research

CMPD 101 is being explored not only for its antimicrobial and anticancer properties but also as a tool for studying Wnt signaling dynamics in various biological contexts. Its unique structure allows it to serve as a lead compound for the development of more selective inhibitors targeting this critical signaling pathway.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol with high purity?

  • Answer : Synthesis typically involves multi-step reactions starting with 4-chloro-3-methylbenzylamine and propane-1,2-diol derivatives. Key steps include nucleophilic substitution under controlled pH (8–9) and temperature (40–60°C) to minimize by-products like N-alkylated impurities. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (ethanol/water) is critical. Reaction progress should be monitored using TLC (Rf ~0.3–0.5) and confirmed by HPLC with UV detection at 254 nm .

Q. How can structural elucidation of this compound be systematically validated?

  • Answer : Combine spectroscopic techniques:

  • NMR : 1H^1H NMR (DMSO-d6) should show characteristic peaks: δ 7.2–7.4 (aromatic protons), δ 3.8–4.2 (diol protons), δ 3.0–3.5 (N-CH2). 13C^{13}C NMR confirms the diol backbone (δ 65–75 ppm) and aromatic carbons (δ 120–140 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) should yield [M+H]+ matching the molecular formula (C11H15ClNO2, exact mass 228.079).
  • X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar compounds .

Q. What are common impurities in this compound, and how are they quantified?

  • Answer : Impurities may include unreacted starting materials, N-alkylated by-products, or diastereomers. Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with relative retention times (RRT) calibrated against reference standards. Acceptance criteria for impurities should follow pharmacopeial guidelines (e.g., USP), where individual unspecified impurities are controlled at ≤0.5% .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for stereochemical control?

  • Answer : Apply factorial design to variables such as temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading. For example, a 23^3 factorial design (8 experiments) can identify interactions affecting diastereomeric excess (de). Response surface methodology (RSM) further refines optimal conditions. Statistical software (e.g., JMP, Minitab) analyzes variance (ANOVA) to prioritize factors .

Q. What computational approaches predict reaction pathways for derivatization of this compound?

  • Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model reaction intermediates and transition states. Tools like Gaussian or ORCA simulate energy profiles for proposed mechanisms (e.g., SN2 vs. SN1). Pair with cheminformatics (RDKit, KNIME) to screen substituent effects on reactivity. Experimental validation via kinetic studies (e.g., UV-Vis monitoring of intermediates) closes the feedback loop .

Q. How can reaction kinetics be studied for its participation in nucleophilic substitutions?

  • Answer : Conduct pseudo-first-order kinetics under varying nucleophile concentrations (e.g., NaN3 in DMSO). Monitor reaction progress via in situ FTIR (disappearance of C-Cl stretch at ~750 cm1^{-1}) or 19F^{19}F NMR if fluorine tags are used. Rate constants (kk) derived from linear regression of ln([reactant]) vs. time plots. Compare activation parameters (ΔH‡, ΔS‡) across solvents to elucidate mechanistic nuances .

Methodological Notes

  • Chromatographic Separation of Diastereomers : Use chiral columns (e.g., Chiralpak IA) with heptane/isopropanol (90:10) for baseline resolution. Retention time differences ≥2 minutes ensure accurate quantification .
  • Handling Hygroscopicity : Store the compound under inert gas (Ar/N2) with molecular sieves (3Å) to prevent diol degradation .

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